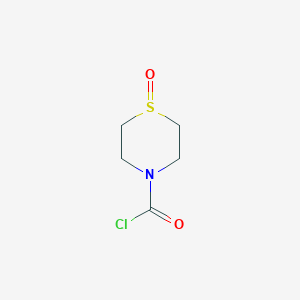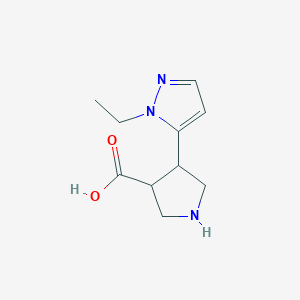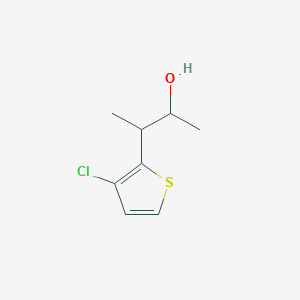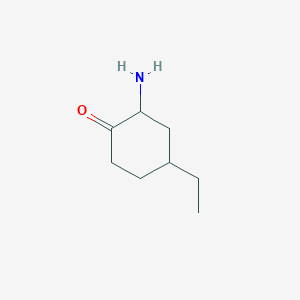![molecular formula C8H15NO B13269253 6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)
6-Methyl-2-oxa-7-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxa-7-azaspiro[44]nonane is a heterocyclic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles has been reported to yield azaspirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of synthetic routes involving intramolecular cyclization and the use of common reagents suggest that industrial production could be feasible with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of nitrogen and oxygen atoms allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-Methyl-2-oxa-7-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Its spirocyclic structure can be used to study the interactions of heterocyclic compounds with biological targets.
Medicine: The compound may serve as a scaffold for developing new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxa-1-thia-4-azaspiro[4.4]nonane: This compound contains a sulfur atom in place of the oxygen atom in 6-Methyl-2-oxa-7-azaspiro[4.4]nonane.
2-Oxa-7-azaspiro[3.5]nonane: This compound has a different ring size and structure but shares the spirocyclic feature.
Uniqueness
This compound is unique due to its specific combination of nitrogen and oxygen atoms within a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methyl-7-oxa-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(2-4-9-7)3-5-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
USKVYYWSOMUZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCN1)CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13269176.png)


![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B13269185.png)



![4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B13269201.png)
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13269207.png)
amine](/img/structure/B13269210.png)
![4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13269211.png)



